molecular formula C15H13ClN6O3 B11072859 Ethyl 4-amino-3-[(2-chlorophenyl)carbamoyl]pyrazolo[5,1-c][1,2,4]triazine-8-carboxylate

Ethyl 4-amino-3-[(2-chlorophenyl)carbamoyl]pyrazolo[5,1-c][1,2,4]triazine-8-carboxylate

Cat. No.: B11072859
M. Wt: 360.75 g/mol
InChI Key: KZEANOGWBGYLDX-UHFFFAOYSA-N
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Description

ETHYL 4-AMINO-3-[(2-CHLOROANILINO)CARBONYL]PYRAZOLO[5,1-C][1,2,4]TRIAZINE-8-CARBOXYLATE is a complex organic compound that belongs to the class of pyrazolo[5,1-c][1,2,4]triazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[5,1-c][1,2,4]triazine core, which is a fused heterocyclic system, and various functional groups that contribute to its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-AMINO-3-[(2-CHLOROANILINO)CARBONYL]PYRAZOLO[5,1-C][1,2,4]TRIAZINE-8-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[5,1-c][1,2,4]triazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[5,1-c][1,2,4]triazine ring system.

    Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, often using amines as nucleophiles.

    Attachment of the 2-Chloroanilino Group: This step involves the coupling of the pyrazolo[5,1-c][1,2,4]triazine core with 2-chloroaniline derivatives, typically through amide bond formation.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-AMINO-3-[(2-CHLOROANILINO)CARBONYL]PYRAZOLO[5,1-C][1,2,4]TRIAZINE-8-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and anilino groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amino group.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

ETHYL 4-AMINO-3-[(2-CHLOROANILINO)CARBONYL]PYRAZOLO[5,1-C][1,2,4]TRIAZINE-8-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Biological Research: It is used as a probe to study biological pathways and molecular interactions.

    Chemical Biology: The compound serves as a tool for investigating enzyme functions and inhibitor design.

    Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of ETHYL 4-AMINO-3-[(2-CHLOROANILINO)CARBONYL]PYRAZOLO[5,1-C][1,2,4]TRIAZINE-8-CARBOXYLATE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biological pathways, such as cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Indole Derivatives: Indole-based compounds also show diverse biological activities and are used in similar research applications.

Uniqueness

ETHYL 4-AMINO-3-[(2-CHLOROANILINO)CARBONYL]PYRAZOLO[5,1-C][1,2,4]TRIAZINE-8-CARBOXYLATE is unique due to its specific functional groups and the pyrazolo[5,1-c][1,2,4]triazine core, which confer distinct chemical properties and biological activities. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound in scientific research.

Properties

Molecular Formula

C15H13ClN6O3

Molecular Weight

360.75 g/mol

IUPAC Name

ethyl 4-amino-3-[(2-chlorophenyl)carbamoyl]pyrazolo[5,1-c][1,2,4]triazine-8-carboxylate

InChI

InChI=1S/C15H13ClN6O3/c1-2-25-15(24)8-7-18-22-12(17)11(20-21-13(8)22)14(23)19-10-6-4-3-5-9(10)16/h3-7H,2,17H2,1H3,(H,19,23)

InChI Key

KZEANOGWBGYLDX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2N=NC(=C(N2N=C1)N)C(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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